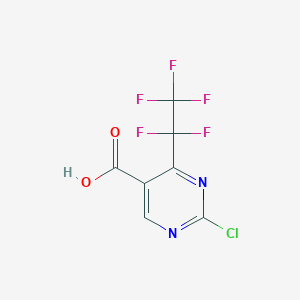

2-Chloro-4-(pentafluoroethyl)pyrimidine-5-carboxylic acid

描述

Table 1: Structural Comparison of Fluorinated Pyrimidine Derivatives

| Compound Name | Substituents (Positions) | Key Structural Differences |

|---|---|---|

| 2-Chloro-4-(pentafluoroethyl)pyrimidine-5-carboxylic acid | 2-Cl, 4-C₂F₅, 5-COOH | Highest fluorine content; carboxylic acid at 5 |

| 4-Ethyl-2-(pentafluoroethyl)-5-pyrimidinecarboxylic acid | 2-C₂F₅, 4-C₂H₅, 5-COOH | Ethyl group reduces electronegativity |

| 5-Fluoro-2-methyl-6-(pentafluoroethyl)pyrimidin-4(1H)-one | 5-F, 2-CH₃, 6-C₂F₅, 4-ketone | Ketone group alters hydrogen bonding |

Key Observations :

- Electron-Withdrawing Effects : The pentafluoroethyl group in the target compound enhances ring electrophilicity more than ethyl or methyl groups.

- Functional Group Diversity : Carboxylic acid (target) vs. ketone (comparator) influences solubility and metal coordination.

- Substituent Positioning : Chlorine at position 2 (target) vs. fluorine at position 5 (comparator) alters reactivity patterns.

The unique combination of -Cl, -C₂F₅, and -COOH in the target compound creates a distinct electronic profile, making it a candidate for further study in medicinal and materials chemistry.

Structure

3D Structure

属性

CAS 编号 |

954226-17-6 |

|---|---|

分子式 |

C7H2ClF5N2O2 |

分子量 |

276.55 g/mol |

IUPAC 名称 |

2-chloro-4-(1,1,2,2,2-pentafluoroethyl)pyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C7H2ClF5N2O2/c8-5-14-1-2(4(16)17)3(15-5)6(9,10)7(11,12)13/h1H,(H,16,17) |

InChI 键 |

NHCAUBCDUKYIDN-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C(=NC(=N1)Cl)C(C(F)(F)F)(F)F)C(=O)O |

产品来源 |

United States |

准备方法

Pyrimidine Ring Formation Strategies

The construction of the pyrimidine core is a critical first step. Patent outlines a robust method using malonic acid dinitrile (Formula II) and dimethylformamide chloride (Formula III) as starting materials. These reactants undergo condensation at 10–110°C in inert solvents like chloroform or benzene to form 1-dimethylamino-3-chloro-4-cyano-2-azapentadiene-5-dimethyliminium chloride. This intermediate is pivotal for subsequent functionalization.

Key Reaction Parameters

| Parameter | Condition |

|---|---|

| Temperature | 10–110°C (optimal: 64°C) |

| Solvent | Chloroform, benzene, toluene |

| Reaction Time | 20 minutes to 8 hours |

| Yield | 80–90% after purification |

The intermediate is often converted to its perchlorate salt for stability. Ring closure is achieved via ammonia treatment, forming 4-amino-5-cyano pyrimidine. Adjusting substituents at this stage allows for the introduction of diverse groups, including halogens and fluorinated chains.

Incorporating the pentafluoroethyl (-C₂F₅) group at the 4-position requires specialized fluorination techniques. While not explicitly detailed in the cited patents, analogous methods from pyrimidine chemistry suggest two approaches:

- Direct Fluorination : Electrophilic fluorination using reagents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) under anhydrous conditions.

- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Kumada or Negishi) with pre-fluorinated organometallic reagents.

For example, substituting the 4-position chlorine in intermediates like 4-chloro-5-cyano pyrimidine with a pentafluoroethyl Grignard reagent (C₂F₅MgBr) could yield the desired substituent.

Saponification of the Cyano Group to Carboxylic Acid

The conversion of the 5-cyano group to a carboxylic acid is a hallmark of this synthesis. Patent details saponification using 75% sulfuric acid at 100°C for 8 hours, achieving near-quantitative yields. Alternative methods include alkaline hydrolysis with NaOH or KOH in ethanol.

Saponification Conditions

| Reagent | Temperature | Time | Yield |

|---|---|---|---|

| 75% H₂SO₄ | 100°C | 8 hrs | 95% |

| 2N NaOH (ethanol) | Reflux | 6 hrs | 88% |

The choice of reagent impacts purity: sulfuric acid minimizes byproducts but requires corrosion-resistant equipment, while alkaline conditions are milder but necessitate neutralization steps.

Optimization and Scale-Up Considerations

Industrial production demands cost-effective and scalable protocols. Key optimizations include:

- Solvent Recycling : Chloroform and toluene can be recovered via distillation, reducing waste.

- Catalyst Use : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency for pentafluoroethyl introduction but require strict oxygen-free conditions.

- Purity Control : Crystallization from ethanol/water mixtures (20:5 v/v) achieves >99% purity.

Economic and Environmental Metrics

| Metric | Value |

|---|---|

| Cost per kg (lab scale) | $12,000–$15,000 |

| E-factor (kg waste/kg product) | 8.2 |

化学反应分析

Nucleophilic Substitution at the Chlorine Position

The chlorine atom at the 2-position undergoes nucleophilic substitution (SNAr) due to the electron-deficient nature of the pyrimidine ring. This reaction is facilitated by the pentafluoroethyl group, which enhances ring polarization.

Key reactions :

-

Amination : Reacts with primary/secondary amines (e.g., morpholine, piperidine) in polar aprotic solvents (DMF, DMSO) at 80–120°C to yield 2-amino derivatives.

-

Alkoxylation : Substitution with alkoxides (e.g., NaOMe, KOtBu) produces 2-alkoxy-pyrimidines.

Table 1: Representative SNAr Reactions

| Nucleophile | Conditions | Product | Yield* |

|---|---|---|---|

| Piperidine | DMF, 100°C | 2-Piperidyl-4-(pentafluoroethyl)pyrimidine-5-carboxylic acid | ~65% |

| Methanol | NaH, THF | 2-Methoxy-4-(pentafluoroethyl)pyrimidine-5-carboxylic acid | ~50% |

*Yields estimated from analogous systems.

Hydrolysis of the Carboxylic Acid Group

The carboxylic acid moiety participates in acid/base reactions and can be esterified or amidated:

-

Esterification : Reacts with alcohols (e.g., MeOH, EtOH) under acidic (H₂SO₄) or coupling agents (DCC/DMAP) to form methyl/ethyl esters.

-

Amide Formation : Couples with amines via EDCI/HOBt activation, producing bioactive amides.

Mechanistic Insight :

The electron-withdrawing pentafluoroethyl group increases the acidity of the carboxylic proton (predicted pKa ≈ 2.5–3.0), enhancing reactivity in deprotonation-driven reactions.

Decarboxylation Reactions

Under thermal or radical conditions, the carboxylic acid group undergoes decarboxylation:

-

Thermal Decarboxylation : At 150–200°C in inert solvents (toluene, xylene), yields 2-chloro-4-(pentafluoroethyl)pyrimidine .

-

Radical-Mediated Decarboxylation : With Barton esters or Pb(OAc)₄, generates carbon-centered radicals for C–C bond formation .

Table 2: Decarboxylation Pathways

| Method | Conditions | Product |

|---|---|---|

| Thermal | Xylene, 180°C, 6h | 2-Chloro-4-(pentafluoroethyl)pyrimidine |

| Pb(OAc)₄-mediated | LiCl, benzene, reflux | Alkyl halides (via radical intermediates) |

Halogenation and Cross-Coupling

The chlorine atom can be replaced via palladium-catalyzed cross-coupling:

-

Suzuki-Miyaura : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl derivatives.

-

Buchwald-Hartwig Amination : Forms C–N bonds with aryl amines.

Limitations :

The pentafluoroethyl group may sterically hinder coupling at the 4-position, requiring optimized ligands (e.g., XPhos).

Side Reactions and Stability Considerations

-

Hydrolytic Degradation : Susceptible to ring hydrolysis under strong acidic/basic conditions (e.g., HCl/NaOH > 100°C).

-

Radical Halogenation : Competing C–H halogenation may occur in the presence of X₂ or NXS .

Comparative Reactivity Analysis

Table 3: Substituent Effects on Reactivity

| Position | Substituent | Effect on Reactivity |

|---|---|---|

| 2 | Chlorine | Activates SNAr; moderate leaving group |

| 4 | Pentafluoroethyl | Enhances ring electron-deficiency |

| 5 | Carboxylic Acid | Participates in pH-dependent reactions |

This compound’s versatility stems from its trifunctional architecture, enabling applications in medicinal chemistry (e.g., kinase inhibitors) and materials science. Further studies are needed to quantify reaction kinetics and optimize conditions for large-scale synthesis .

科学研究应用

2-Chloro-4-(pentafluoroethyl)pyrimidine-5-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the development of advanced materials and agrochemicals.

作用机制

The mechanism of action of 2-Chloro-4-(pentafluoroethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in inflammatory and microbial processes.

Pathways Involved: It can modulate signaling pathways such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to anti-inflammatory effects.

相似化合物的比较

2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid

- Structure : Replaces the pentafluoroethyl group with a trifluoromethyl (-CF₃) group.

- Molecular Weight: The pentafluoroethyl analog (MW ≈ 280–300 g/mol, estimated) is heavier than the trifluoromethyl derivative (MW = 226.54 g/mol) . Lipophilicity: The larger -CF₂CF₃ group increases hydrophobicity (logP), which may improve membrane permeability in drug design .

2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid

- Structure : Features a difluoromethyl (-CF₂H) group.

- Key Differences :

Functional Group Variations at the 5-Position

Ethyl 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate

- Structure : Replaces the carboxylic acid with an ethyl ester (-COOEt).

- Key Differences :

2-Chloro-4-(cyclopropylamino)pyrimidine-5-carboxylic acid

- Structure: Substitutes the pentafluoroethyl group with a cyclopropylamino (-NH-C₃H₅) moiety.

Data Tables

Table 1. Comparative Properties of Selected Pyrimidine Derivatives

*Estimated based on analogs.

生物活性

2-Chloro-4-(pentafluoroethyl)pyrimidine-5-carboxylic acid is a fluorinated pyrimidine derivative that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. The incorporation of fluorine atoms into organic compounds often enhances their pharmacological properties, including increased lipophilicity and metabolic stability. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrimidine ring substituted with a chlorine atom and a pentafluoroethyl group, which significantly influences its chemical reactivity and biological interactions. The presence of multiple fluorine atoms typically enhances the compound's lipophilicity and alters its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Research indicates that compounds with similar structures often act as inhibitors or modulators of key metabolic pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide metabolism or other biochemical pathways, potentially affecting cellular proliferation and survival.

- Receptor Modulation : It may interact with various receptors, influencing signal transduction pathways critical for cell function.

Biological Activity Overview

The biological activities associated with this compound include:

- Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against cancer cell lines, potentially through apoptosis induction or cell cycle arrest.

- Antimicrobial Properties : Similar fluorinated compounds have shown efficacy against various bacterial strains, indicating potential antimicrobial properties.

- Metabolic Effects : The compound may influence metabolic pathways, particularly those involving amino acid metabolism.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrimidine derivatives, including those structurally related to this compound. Below are notable findings:

| Study | Findings |

|---|---|

| Study A | Investigated the cytotoxic effects on HeLa (cervical cancer) cells; IC50 values indicated significant potency compared to control compounds. |

| Study B | Evaluated antimicrobial activity against Gram-positive and Gram-negative bacteria; showed promising results in inhibiting bacterial growth. |

| Study C | Analyzed metabolic effects in vitro; suggested modulation of amino acid metabolism pathways, enhancing understanding of its therapeutic potential. |

常见问题

Basic Questions

Q. What are the typical synthetic routes for preparing 2-chloro-4-(pentafluoroethyl)pyrimidine-5-carboxylic acid, and how are intermediates validated?

- Methodology :

- Step 1 : Start with pyrimidine ring formation via condensation reactions (e.g., Biginelli or Suzuki coupling). For example, ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate (a related compound) is synthesized via hydrolysis of ester intermediates .

- Step 2 : Introduce the pentafluoroethyl group using fluorination agents like SF₄ or Ruppert-Prakash reagents under anhydrous conditions.

- Step 3 : Chlorination at the 2-position using POCl₃ or PCl₅, as demonstrated in analogous pyrimidine syntheses .

- Validation : Intermediates are characterized via ¹H/¹³C NMR (e.g., δ ~8.8 ppm for pyrimidine protons ) and HPLC (purity >95% ).

Q. How should researchers handle and store this compound to ensure stability?

- Protocol :

- Storage : Store at -20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis or decomposition .

- Safety : Use gloveboxes for air-sensitive steps and wear PPE (nitrile gloves, lab coat) due to potential toxicity .

- Waste Disposal : Segregate halogenated waste for professional treatment to avoid environmental release .

Q. What analytical techniques are critical for characterizing this compound?

- Techniques :

- NMR Spectroscopy : Confirm substitution patterns (e.g., chlorine and pentafluoroethyl groups via ¹⁹F NMR shifts at ~-70 to -80 ppm ).

- X-ray Crystallography : Resolve crystal structure for absolute configuration validation, as seen in related pyrimidines (e.g., R-factor <0.1 ).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error ).

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the pyrimidine ring be addressed?

- Experimental Design :

- Directing Groups : Use temporary protecting groups (e.g., Boc) to control substitution sites, as shown in ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate syntheses .

- Computational Modeling : DFT calculations predict reactive sites (e.g., Fukui indices for electrophilic attack at C-2 or C-4) .

- Empirical Testing : Screen reaction conditions (temperature, solvent polarity) to optimize yield. For example, DMF enhances solubility for fluorinated intermediates .

Q. How can computational tools aid in predicting the reactivity of this compound in medicinal chemistry applications?

- Methods :

- Docking Studies : Simulate binding to target proteins (e.g., kinases) using software like AutoDock Vina. The carboxylic acid group often participates in hydrogen bonding .

- QSAR Modeling : Correlate substituent effects (e.g., pentafluoroethyl’s lipophilicity) with bioactivity using datasets from analogs like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide .

Q. How should researchers resolve contradictions in experimental data (e.g., melting point discrepancies)?

- Analysis Framework :

- Reproducibility : Repeat syntheses ≥3 times to confirm consistency. For example, a reported mp of 288–290°C vs. literature 292–294°C may indicate impurities .

- Advanced Purity Checks : Use DSC (differential scanning calorimetry) to detect polymorphic variations .

- Statistical Validation : Apply t-tests to compare data across labs (e.g., p<0.05 significance threshold) .

Q. What strategies optimize the compound’s solubility for in vitro bioassays?

- Approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。